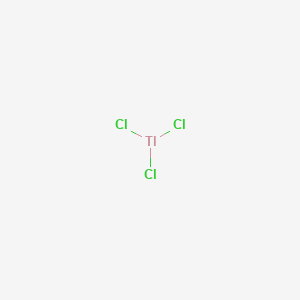

Thallium(III) chloride

Descripción

Propiedades

IUPAC Name |

trichlorothallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Tl/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZHUTMWYRHVJB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Tl](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlCl3, Cl3Tl | |

| Record name | thallium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-32-2 | |

| Record name | Thallium chloride (TlCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium chloride (TlCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium chloride (TlCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Early Chemistry of Thallium(III) Chloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history and discovery of Thallium(III) chloride (TlCl₃), a compound of significant interest in chemical synthesis and research. Beginning with the initial discovery of the element thallium in the early 1860s, this paper traces the subsequent isolation and characterization of its trivalent chloride. Detailed experimental protocols from the 19th century are presented, alongside a compilation of its early physical and chemical properties. The document aims to provide researchers with a thorough historical and technical understanding of this important thallium compound.

Introduction: The Dawn of a New Element

The story of this compound begins with the discovery of the element thallium itself. In 1861, English chemist and physicist Sir William Crookes observed a brilliant green line in the spectrum of seleniferous deposits from a sulfuric acid factory.[1][2] This previously unobserved spectral line led him to announce the discovery of a new element, which he named "thallium" from the Greek word "thallos," meaning a green shoot or twig, in reference to its unique spectral signature.[2]

Independently, in 1862, French scientist Claude-Auguste Lamy also identified the new element from the residues of sulfuric acid production and was the first to isolate a small ingot of the metallic thallium.[2][3] This led to a brief period of controversy over the priority of discovery, though both are now credited. Crookes continued his extensive research on the new element, and in his 1863 publication "On thallium" in the Philosophical Transactions of the Royal Society of London, he detailed the properties of several of its compounds.[1][4][5]

The First Synthesis of this compound

Following the isolation of metallic thallium, the investigation of its reactivity and the synthesis of its compounds commenced. While the exact date of the first synthesis of this compound is not definitively documented in a singular "discovery" paper, the early experimental work of Crookes and Lamy in the 1860s laid the foundation for its preparation. The primary methods for producing what was then referred to as "thallic chloride" involved the direct chlorination of the metal or the oxidation of the more stable thallous chloride (TlCl).

Experimental Protocol: Synthesis by Direct Chlorination of Thallium Metal

One of the earliest methods for preparing this compound involved the direct reaction of metallic thallium with chlorine gas. This method is noted in early chemical literature as a viable route to the trichloride.

Methodology:

-

A sample of pure, finely divided thallium metal is placed in a glass combustion tube.

-

A stream of dry chlorine gas is passed over the metal.

-

The reaction is initiated by gentle heating of the combustion tube.

-

The metallic thallium reacts vigorously with the chlorine gas, yielding anhydrous this compound as a white, crystalline solid.

-

The product is collected in a cooled receiver to prevent decomposition, as the compound is sensitive to heat.

The stoichiometry of this reaction is as follows:

2 Tl(s) + 3 Cl₂(g) → 2 TlCl₃(s)[6]

Experimental Protocol: Synthesis by Oxidation of Thallium(I) Chloride

Another early and common method for the preparation of this compound involves the oxidation of the more readily available Thallium(I) chloride.

Methodology:

-

A suspension of Thallium(I) chloride in water is prepared in a reaction vessel.

-

A stream of chlorine gas is bubbled through the suspension with constant agitation.

-

The white, insoluble Thallium(I) chloride is gradually oxidized to the soluble this compound.

-

The reaction is complete when the solid Thallium(I) chloride has fully dissolved, resulting in a clear solution of this compound.

-

The anhydrous salt can be obtained by careful evaporation of the solvent under reduced pressure. Crystallization from an aqueous solution often yields the tetrahydrate, TlCl₃·4H₂O.[7]

The reaction for this process is:

TlCl(s) + Cl₂(g) → TlCl₃(aq)

Early Characterization and Properties

The initial investigations by 19th-century chemists provided the first quantitative data on the physical and chemical properties of this compound. These early observations laid the groundwork for our modern understanding of the compound.

Physical Properties

The following table summarizes the physical properties of this compound as determined by early and modern studies.

| Property | Observed Value | Reference |

| Appearance | White, crystalline solid | [8] |

| Molecular Weight | 310.74 g/mol | [9] |

| Melting Point | Decomposes at approximately 40°C | [7] |

| Solubility in Water | Soluble | [8] |

| Crystal Structure | Distorted chromium(III) chloride structure | [7] |

Chemical Properties

Early researchers noted several key chemical characteristics of this compound:

-

Instability: The compound was observed to be unstable at elevated temperatures, readily losing chlorine to revert to the more stable Thallium(I) chloride.[7]

-

Oxidizing Agent: Thallium(III) compounds were recognized as moderately strong oxidizing agents.[10]

-

Hydrolysis: In aqueous solutions, this compound was found to be susceptible to hydrolysis.

-

Formation of Complex Ions: The dissolution in hydrochloric acid leads to the formation of complex chloro anions, such as [TlCl₄]⁻.[6]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis of this compound as described in the historical context.

Conclusion

The discovery and initial characterization of this compound were direct and important consequences of the discovery of thallium in the early 1860s. The pioneering work of scientists like William Crookes and Claude-Auguste Lamy provided the foundational knowledge of this compound's synthesis and properties. The early experimental protocols, though simple by modern standards, were effective in producing and identifying this compound. This historical and technical overview serves as a valuable resource for researchers, offering context to the ongoing study and application of thallium compounds in modern chemistry and drug development.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Paper, 'On thallium' by William Crookes | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 3. cdn.ca9.uscourts.gov [cdn.ca9.uscourts.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Thallium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 7. Thallium halides - Wikipedia [en.wikipedia.org]

- 8. americanelements.com [americanelements.com]

- 9. Full text of "Bibliographie des travaux scientifiques (sciences mathématiques, physiques et naturelles) publiés par les sociétés savantes de la France depuis l'origine jusqu'en 1888. Dressée sous les auspices du Ministère de l'instruction publique. Toma I - II, I. Livraison" [archive.org]

- 10. Thallium - Wikipedia [en.wikipedia.org]

Anhydrous Thallium(III) Chloride: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of anhydrous Thallium(III) chloride (TlCl₃). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties and preparation. This document details experimental protocols, presents quantitative data in a clear and accessible format, and outlines the logical workflows for its synthesis and analysis.

Introduction

Anhydrous this compound is a highly toxic, reactive inorganic compound that serves as a precursor in various chemical syntheses. Its handling requires extreme caution due to the high toxicity of thallium compounds. This guide will cover two primary methods for its synthesis: the direct chlorination of Thallium(I) chloride and the dehydration of this compound tetrahydrate. Furthermore, it will detail the key characterization techniques used to confirm the identity and purity of the anhydrous product, including X-ray diffraction, nuclear magnetic resonance spectroscopy, vibrational spectroscopy, and thermal analysis.

Synthesis of Anhydrous this compound

The preparation of anhydrous TlCl₃ can be approached through two main synthetic routes. The selection of a particular method may depend on the available starting materials and the desired scale of the reaction.

Experimental Protocol 1: Chlorination of Thallium(I) Chloride

This method involves the direct reaction of Thallium(I) chloride (TlCl) with chlorine gas (Cl₂) at elevated temperatures.

Materials:

-

Thallium(I) chloride (TlCl)

-

Chlorine gas (Cl₂)

-

An inert, dry solvent (e.g., acetonitrile)

-

Schlenk line or similar inert atmosphere apparatus

-

Reaction vessel equipped with a gas inlet and outlet, and a heating mantle

Procedure:

-

A suspension of Thallium(I) chloride in dry acetonitrile is prepared in the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

A stream of dry chlorine gas is bubbled through the suspension with vigorous stirring.

-

The reaction mixture is heated to a temperature of approximately 80°C.

-

The reaction is monitored for the disappearance of the solid TlCl and the formation of a clear solution, which indicates the formation of a TlCl₃-acetonitrile complex.

-

Upon completion, the excess chlorine gas is removed by purging the system with an inert gas.

-

The solvent is then removed under vacuum to yield the anhydrous this compound product.

Experimental Protocol 2: Dehydration of this compound Tetrahydrate

This protocol utilizes a strong dehydrating agent, thionyl chloride (SOCl₂), to remove the water of hydration from this compound tetrahydrate (TlCl₃·4H₂O).

Materials:

-

This compound tetrahydrate (TlCl₃·4H₂O)

-

Thionyl chloride (SOCl₂)

-

Reflux condenser

-

Heating mantle

-

Inert atmosphere apparatus

Procedure:

-

This compound tetrahydrate is placed in a round-bottom flask equipped with a reflux condenser.

-

An excess of thionyl chloride is added to the flask.

-

The mixture is gently heated to reflux. The reaction of thionyl chloride with water produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which should be vented through a suitable scrubbing system.

-

The reflux is continued until the evolution of gases ceases, indicating the completion of the dehydration process.

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting solid is the anhydrous this compound.

Characterization of Anhydrous this compound

Thorough characterization is essential to confirm the synthesis of the desired anhydrous TlCl₃ and to assess its purity. The following techniques are commonly employed.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful tool for determining the crystal structure of a solid material. Anhydrous TlCl₃ crystallizes in the orthorhombic system.

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 7.369 Å |

| b | 11.152 Å |

| c | 13.019 Å |

| α, β, γ | 90° |

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁰⁵Tl NMR spectroscopy is a highly sensitive technique for characterizing thallium-containing compounds. The chemical shift of ²⁰⁵Tl is very sensitive to its chemical environment.

Table 2: ²⁰⁵Tl NMR Data for this compound

| Parameter | Value |

| Isotope | ²⁰⁵Tl |

| Reference Compound | Tl(NO₃)₃ in aqueous solution |

| Expected Chemical Shift Range for Tl(III) | ~7000 ppm[1] |

| Solid-State vs. Aqueous Solution | The solid-state ²⁰⁵Tl NMR chemical shift of TlCl₃ is expected to be 300-400 ppm more shielded than in an aqueous solution. |

Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy provide information about the vibrational modes of the Tl-Cl bonds in the molecule, offering insight into its structure and bonding.

Thermal Analysis (TGA)

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of a compound as a function of temperature.

Logical Workflows and Pathways

The synthesis and characterization of anhydrous TlCl₃ follow a logical progression, as illustrated in the diagrams below.

Safety and Handling

Thallium and its compounds are extremely toxic and must be handled with the utmost care in a well-ventilated fume hood.[2][3][4] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory.[3][4] All waste containing thallium must be disposed of as hazardous waste according to institutional and regulatory guidelines.[3] In case of exposure, immediate medical attention is required.[3][4]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of anhydrous this compound. While established synthetic routes exist, a notable gap in the publicly available literature is the lack of detailed, quantitative characterization data from techniques such as Raman, IR, and TGA. The crystallographic and NMR data presented here provide a solid foundation for the identification of this compound. Researchers working with anhydrous TlCl₃ are encouraged to perform comprehensive characterization to ensure the quality and purity of their material. The experimental protocols and safety information provided herein should serve as a valuable resource for the safe and effective handling and synthesis of this important chemical precursor.

References

Unraveling the Structural Nuances of Thallium(III) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Thallium(III) chloride, with a particular focus on its tetrahydrated form. While this compound tetrahydrate (TlCl₃·4H₂O) is a known chemical entity, a definitive, publicly available single-crystal X-ray diffraction study detailing its specific solid-state structure is not available at the time of this writing. Consequently, this document presents a thorough examination of the crystallographic data for the closely related anhydrous this compound (TlCl₃), alongside structural information for hydrated this compound complexes in aqueous solutions. This information provides valuable insights into the coordination chemistry of the Thallium(III) ion.

Crystallographic Data of Anhydrous this compound

Anhydrous this compound (TlCl₃) has been a subject of structural analysis, with computational studies suggesting an orthorhombic crystal system.[1][2] It is isostructural with aluminum(III) chloride and indium(III) chloride, featuring a layered structure with octahedrally coordinated thallium(III) centers.[1] Earlier characterizations had also suggested a monoclinic crystal system.[1]

The following table summarizes the computationally determined crystallographic data for the orthorhombic structure of anhydrous TlCl₃ from the Materials Project.[2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Lattice Parameters | |

| a | 7.369 Å |

| b | 11.152 Å |

| c | 13.019 Å |

| α, β, γ | 90.000° |

| Calculated Density | 1.93 g/cm³ |

| Band Gap | 2.616 eV |

Structural Insights from Hydrated this compound Complexes in Solution

Studies of this compound in aqueous solutions provide valuable information on the interaction of the Tl³⁺ ion with water molecules. Research combining X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) has elucidated the structures of various hydrated thallium(III) halide complexes.

In aqueous solution, the formation of hydrated cationic complexes such as [TlCl(OH₂)₅]²⁺ and trans-TlCl₂(OH₂)₄⁺ has been observed.[3] These species exhibit octahedral six-coordination around the thallium center.[3] The table below presents key bond distances for these hydrated complexes in an aqueous environment.

| Complex | Bond | Bond Length (Å) |

| [TlCl(OH₂)₅]²⁺ | Tl-Cl | 2.37(2) |

| trans-TlCl₂(OH₂)₄⁺ | Tl-Cl | 2.37(2) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process involving crystal growth, diffraction experiments, and data analysis. The following is a generalized protocol for single-crystal X-ray diffraction, with special considerations for hygroscopic compounds like this compound tetrahydrate.

Crystal Synthesis and Mounting

-

Synthesis : this compound tetrahydrate can be synthesized by the reaction of Thallium(I) chloride with chlorine in water.

-

Crystallization : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution.

-

Handling of Hygroscopic Crystals : Due to the hygroscopic nature of the tetrahydrate, crystals must be handled in a dry environment (e.g., a glove box). Crystals should be coated in an inert oil (e.g., paratone-N) before being mounted on a goniometer head to prevent water absorption from the atmosphere.

Data Collection

-

X-ray Source : A microfocus sealed tube X-ray source, often with a molybdenum target (Mo-Kα radiation, λ = 0.7107 Å), is commonly used for single-crystal diffraction.

-

Temperature : Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

-

Diffraction Data : The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of measuring the intensities and positions of a large number of reflections.

Structure Solution and Refinement

-

Unit Cell Determination : The dimensions of the unit cell are determined from the positions of the diffraction spots.

-

Space Group Determination : The symmetry of the crystal is determined from the systematic absences in the diffraction data.

-

Structure Solution : The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement : The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

References

Spectroscopic Analysis of Thallium(III) Chloride Complexes in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize thallium(III) chloride complexes in aqueous solutions. Understanding the speciation, stability, and structure of these complexes is crucial for various applications, including synthetic chemistry, environmental analysis, and potentially in the design of novel therapeutic or diagnostic agents. This document details the application of Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting key quantitative data and experimental protocols.

Introduction: this compound Speciation in Solution

In aqueous solution, the thallium(III) ion (Tl³⁺) undergoes stepwise complexation with chloride ions (Cl⁻). The distribution of the resulting chloro complexes, such as [TlCl]²⁺, [TlCl₂]⁺, TlCl₃, [TlCl₄]⁻, [TlCl₅]²⁻, and [TlCl₆]³⁻, is highly dependent on the concentration of chloride ions. Spectroscopic methods are powerful tools for identifying these species and determining their relative concentrations and formation constants. Hydrolysis of Tl(III) can be effectively suppressed by the presence of chloride ions.[1]

The sequential formation of these complexes is a fundamental aspect of thallium(III) solution chemistry.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the Tl-Cl bonds in solution.[2][3] Each this compound complex exhibits a unique Raman spectrum, allowing for the identification and quantification of individual species in a mixture.[1]

The primary Raman-active modes for Tl(III)-Cl complexes correspond to the symmetric stretching vibrations. The frequencies of these bands are sensitive to the coordination number and symmetry of the complex.

| Complex Species | Raman Frequency (cm⁻¹) | Symmetry/Structure |

| [TlCl₂]⁺ | ~320 | Linear |

| TlCl₃ | ~313 | Planar |

| [TlCl₄]⁻ | 305 | Tetrahedral |

| [TlCl₆]³⁻ | 288 | Octahedral |

| Table 1: Characteristic Raman frequencies for major this compound species in aqueous solution. Data synthesized from multiple studies. |

A general procedure for the Raman analysis of Tl(III) chloride solutions is as follows:

-

Solution Preparation:

-

Prepare a Tl(III) stock solution, for example, 0.96 M Tl(ClO₄)₃ in 2.56 M HClO₄ to prevent hydrolysis.[1]

-

Prepare a high concentration chloride stock solution, for instance, 10.3 M HCl.[1]

-

Create a series of sample solutions by mixing the stock solutions and distilled water to achieve varying chloride-to-thallium molar ratios (R).[1]

-

-

Instrumentation:

-

Data Acquisition:

-

Place the sample solution in a quartz or glass cuvette.

-

Acquire spectra over a relevant range (e.g., 100-500 cm⁻¹) to observe the Tl-Cl stretching modes.

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform baseline correction and normalize the spectra.

-

Deconvolute overlapping peaks corresponding to different species using fitting software to determine the area of each peak, which is proportional to the species concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁰⁵Tl NMR is a highly sensitive probe of the electronic environment around the thallium nucleus.[6] With a very large chemical shift range, it is an excellent tool for distinguishing between different Tl(III) chloride complexes in solution.[7]

The chemical shift of ²⁰⁵Tl is extremely sensitive to changes in the coordination sphere.

| Complex Species | ²⁰⁵Tl Chemical Shift (ppm) |

| [TlCl]²⁺ | ~4300 |

| [TlCl₂]⁺ | ~3950 |

| TlCl₃ | ~3300 |

| [TlCl₄]⁻ | ~2550 |

| [TlCl₅]²⁻ | ~1800 |

| [TlCl₆]³⁻ | ~1250 |

| Table 2: Approximate ²⁰⁵Tl NMR chemical shifts for this compound complexes relative to aqueous Tl³⁺. Data synthesized from multiple studies. |

-

Solution Preparation:

-

Prepare Tl(III) and chloride solutions as described for Raman spectroscopy.

-

Use deuterated water (D₂O) as a solvent if a field-frequency lock is required, though external referencing is common.

-

An external reference, such as Tl(NO₃)₃ in aqueous solution, can be used.[7]

-

-

Instrumentation:

-

A high-field NMR spectrometer equipped with a broadband probe tunable to the ²⁰⁵Tl frequency (e.g., ~288.5 MHz at 11.74 T) is required.[7]

-

-

Data Acquisition:

-

Acquire standard 1D ²⁰⁵Tl spectra.

-

Due to the large chemical shift range, ensure a sufficiently wide spectral width.

-

Longitudinal relaxation times (T₁) can also provide information about the symmetry and dynamics of the complexes.[8]

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to each species to determine their relative populations. The change in chemical shifts as a function of chloride concentration can be used to identify the species formed.[9]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the Tl(III) complexes.[10] The spectra are typically characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region. The position and intensity of these bands are sensitive to the number of coordinated chloride ligands.

| Complex Species | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| [TlCl]²⁺ | ~215 | ~1.3 x 10⁴ |

| [TlCl₂]⁺ | ~225 | ~2.5 x 10⁴ |

| TlCl₃ | ~238 | ~3.8 x 10⁴ |

| [TlCl₄]⁻ | ~255 | ~4.5 x 10⁴ |

| Table 3: UV-Vis absorption data for this compound complexes. Data synthesized from multiple studies. |

-

Solution Preparation:

-

Prepare a series of solutions with constant Tl(III) concentration and varying chloride concentrations in a non-absorbing solvent or buffer (e.g., perchloric acid solution).

-

Ensure concentrations are low enough to keep absorbance values within the linear range of the instrument (typically A < 1.5).[11]

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes (typically 1 cm path length) for the sample and a reference solution (the solvent/buffer without Tl(III)).[11]

-

-

Data Acquisition:

-

Scan the wavelength range from approximately 200 nm to 400 nm.

-

Record the absorbance spectrum for each solution.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each spectrum.

-

Use Beer's Law (A = εbc) to analyze the data.[10] By analyzing the change in absorbance at specific wavelengths as a function of chloride concentration, one can calculate the stability constants of the complexes.

-

Summary of Stability Constants

The stepwise (Kₙ) and overall (βₙ) stability constants quantify the formation of each complex. These values are critical for predicting the speciation of thallium in a given solution.

| Step (n) | Reaction | log Kₙ | log βₙ |

| 1 | Tl³⁺ + Cl⁻ ⇌ [TlCl]²⁺ | 7.0 | 7.0 |

| 2 | [TlCl]²⁺ + Cl⁻ ⇌ [TlCl₂]⁺ | 5.5 | 12.5 |

| 3 | [TlCl₂]⁺ + Cl⁻ ⇌ TlCl₃ | 3.5 | 16.0 |

| 4 | TlCl₃ + Cl⁻ ⇌ [TlCl₄]⁻ | 2.6 | 18.6 |

| Table 4: Stepwise and overall stability constants for Tl(III) chloride complexes in aqueous solution at 25°C. Values can vary with ionic strength. |

Experimental and Analytical Workflow

The general workflow for analyzing Tl(III) chloride complexes involves careful sample preparation, selection of the appropriate spectroscopic technique, and rigorous data analysis to identify species and quantify their equilibria.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 3. plus.ac.at [plus.ac.at]

- 4. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 5. ggscw.ac.in [ggscw.ac.in]

- 6. 205tl-nmr-spektroskopische-untersuchungen-an-thallium-i-und-organothallium-iii-verbindungen - Ask this paper | Bohrium [bohrium.com]

- 7. NMR Periodic Table: Thallium NMR [imserc.northwestern.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ossila.com [ossila.com]

Computational Insights into the Electronic Structure of Thallium(III) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thallium(III) chloride (TlCl₃), a compound of significant interest due to the pronounced influence of relativistic effects on its chemical behavior, presents a compelling case for the application of modern computational chemistry. Understanding its electronic structure is pivotal for predicting its reactivity, stability, and potential interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the computational approaches used to study the electronic structure of TlCl₃, summarizes key quantitative data from theoretical calculations, and outlines the methodologies employed in such studies. The inclusion of relativistic effects, particularly the inert pair effect, is crucial for accurately modeling its properties.[1] This document serves as a resource for researchers and professionals seeking to leverage computational tools to investigate thallium-containing compounds.

Introduction to the Electronic Structure of this compound

Thallium, a heavy post-transition metal, exhibits unique chemical properties largely dictated by relativistic effects that influence its electron configuration ([Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹).[2] In its +3 oxidation state, as in TlCl₃, the thallium atom has a [Xe] 4f¹⁴ 5d¹⁰ electron configuration. The significant nuclear charge of thallium leads to a relativistic contraction and stabilization of the 6s orbital, an effect known as the "inert pair effect," which makes these electrons less available for bonding.[1] This phenomenon profoundly impacts the geometry, bond characteristics, and electronic properties of TlCl₃.

Computational studies, particularly those employing density functional theory (DFT), are essential for elucidating the intricate details of TlCl₃'s electronic structure.[3] These methods allow for the calculation of various properties, including molecular geometry, bond lengths, bond angles, and electronic band structure, which are often challenging to determine experimentally with high precision.

Quantitative Data from Computational Studies

Computational investigations provide valuable quantitative data that characterize the structural and electronic properties of this compound. The following tables summarize key parameters obtained from theoretical calculations, primarily from the Materials Project database, which utilizes DFT.[4]

Table 1: Calculated Structural and Electronic Properties of TlCl₃

| Property | Calculated Value | Unit | Source |

| Crystal System | Orthorhombic | - | [3][4] |

| Space Group | Pnma | - | [4] |

| Lattice Parameters (a, b, c) | 7.369, 11.152, 13.019 | Å | [4] |

| Band Gap | 2.616 | eV | [4] |

| Density | 1.93 | g/cm³ | [4] |

| Formation Energy / Atom | -0.974 | eV | [4] |

Note: Band gaps computed with generalized gradient approximation (GGA) functionals, as is common in high-throughput DFT calculations, tend to be underestimated.[4]

Table 2: Calculated Tl-Cl Bond Lengths in TlCl₃

| Bond | Bond Length | Unit | Source |

| Tl³⁺ - Cl¹⁻ (shorter) | 2.38 | Å | [4] |

| Tl³⁺ - Cl¹⁻ (longer) | 2.40 | Å | [4] |

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in the computational study of heavy elements like thallium is critical for interpreting the results. Due to the importance of relativistic effects, standard computational methods must be adapted.

3.1. General Computational Workflow

The following diagram illustrates a typical workflow for the computational investigation of the electronic structure of TlCl₃.

References

Unraveling the Instability of Thallium(III) Chloride: An In-depth Technical Guide to the Inert Pair Effect

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium, a heavy post-transition metal, exhibits a pronounced reluctance of its 6s² electrons to participate in chemical bonding, a phenomenon known as the inert pair effect. This electronic characteristic is the cornerstone of the marked difference in stability between thallium(I) and thallium(III) compounds. This in-depth technical guide dissects the core principles of the inert pair effect and its profound influence on the thermodynamic and chemical stability of Thallium(III) chloride (TlCl₃) in comparison to its more stable counterpart, Thallium(I) chloride (TlCl). Through a comprehensive review of thermodynamic data, structural parameters, and experimental protocols, this guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the chemical behavior of thallium chlorides.

The Inert Pair Effect: A Fundamental Principle

The inert pair effect describes the tendency of the outermost s-electrons to remain un-ionized or unshared in compounds of post-transition metals.[1][2] For thallium (Tl), which belongs to Group 13 of the periodic table with an electron configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹, the two 6s electrons are held more tightly by the nucleus than the single 6p electron. This is due to the poor shielding of the 6s electrons by the intervening d and f electrons, leading to a higher effective nuclear charge experienced by the s-electrons.[1] Consequently, the energy required to remove the 6s² electrons and achieve the +3 oxidation state is significantly high. This makes the +1 oxidation state, where only the 6p electron is involved in bonding, energetically more favorable and, therefore, more stable.[2][3][4]

The following diagram illustrates the logical relationship of the inert pair effect on thallium's oxidation states.

Quantitative Comparison of Thallium(I) and this compound Stability

The greater stability of TlCl over TlCl₃ can be quantified through various thermodynamic and structural parameters.

Thermodynamic Data

A key indicator of stability is the standard enthalpy of formation (ΔHᵣ°), which is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. While a complete dataset is not available in the literature, the general trend in Group 13 indicates that the formation of Tl(III) halides is less exothermic than for the lighter elements, reflecting their lower stability.[5]

The lattice energy, the energy released when one mole of an ionic compound is formed from its gaseous ions, also provides insight into the stability of the crystal lattice.

| Compound | Lattice Energy (kJ/mol) |

| Thallium(I) chloride (TlCl) | 748[6] |

| This compound (TlCl₃) | Data not available |

The significantly high lattice energy of TlCl contributes to its stability. The lack of available experimental data for the lattice energy of TlCl₃ is indicative of its inherent instability.

The relative stability of the +1 and +3 oxidation states in aqueous solution is clearly demonstrated by the standard reduction potentials:

| Half-Reaction | Standard Reduction Potential (E°) (V) |

| Tl³⁺ + 2e⁻ → Tl⁺ | +1.26[7] |

| Tl⁺ + e⁻ → Tl | -0.336[7] |

| Tl³⁺ + 3e⁻ → Tl | +0.728[8] |

The large positive reduction potential for the Tl³⁺/Tl⁺ couple indicates that Tl³⁺ is a strong oxidizing agent and is readily reduced to the more stable Tl⁺ state.[9]

Structural Data

The structural differences between TlCl and TlCl₃ also reflect their relative stabilities.

| Compound | Crystal System | Tl-Cl Bond Length(s) (Å) |

| Thallium(I) chloride (TlCl) | Cubic | 3.32[1] |

| This compound (TlCl₃) | Orthorhombic | 2.38 (x1), 2.40 (x2)[2] |

The significantly shorter Tl-Cl bond lengths in TlCl₃ are indicative of a more covalent character compared to the predominantly ionic bonding in TlCl. However, the overall energy balance, including the high third ionization energy of thallium, disfavors the formation of the trivalent state.

Experimental Protocols

The synthesis and analysis of thallium chlorides require careful handling due to the high toxicity of thallium compounds. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Thallium(I) Chloride (TlCl)

A common method for the preparation of TlCl involves the precipitation from an aqueous solution of a soluble thallium(I) salt with a chloride source.

Protocol:

-

Dissolution: Dissolve a known quantity of a soluble thallium(I) salt, such as thallium(I) sulfate (Tl₂SO₄) or thallium(I) nitrate (TlNO₃), in deionized water.

-

Precipitation: Slowly add a stoichiometric amount of a chloride-containing solution, such as hydrochloric acid (HCl) or sodium chloride (NaCl), to the thallium(I) salt solution while stirring continuously. A white precipitate of TlCl will form immediately due to its low solubility in water.[10]

-

Isolation: Allow the precipitate to settle, then collect it by filtration using a Buchner funnel.

-

Washing: Wash the collected precipitate with deionized water to remove any soluble impurities, followed by a wash with ethanol or acetone to facilitate drying.

-

Drying: Dry the purified TlCl in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 60-80 °C) to avoid any potential decomposition.

Synthesis of this compound (TlCl₃)

The synthesis of anhydrous TlCl₃ is more challenging due to its thermal instability. A common method involves the direct chlorination of TlCl.

Protocol:

-

Starting Material: Place a known amount of dry, finely powdered TlCl in a reaction vessel made of a material resistant to chlorine gas, such as glass or quartz.

-

Chlorination: Pass a slow stream of dry chlorine gas (Cl₂) over the TlCl. The reaction should be carried out at a slightly elevated temperature (e.g., 80-100 °C) to facilitate the reaction, but care must be taken to avoid temperatures that would lead to the decomposition of TlCl₃.

-

Monitoring: The progress of the reaction can be monitored by the change in color from the white of TlCl to the yellowish color of TlCl₃.

-

Isolation: Once the reaction is complete, cool the reaction vessel to room temperature under a stream of inert gas (e.g., nitrogen or argon) to remove any excess chlorine.

-

Storage: Store the anhydrous TlCl₃ in a tightly sealed container under an inert atmosphere to prevent hydrolysis and decomposition.

Alternatively, this compound tetrahydrate (TlCl₃·4H₂O) can be synthesized by reacting TlCl with chlorine in acetonitrile.

Experimental Analysis of Stability

Several analytical techniques can be employed to characterize and compare the stability of TlCl and TlCl₃.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA experiment on TlCl₃ would show a significant mass loss at a relatively low temperature, corresponding to the loss of chlorine gas as it decomposes to TlCl. In contrast, TlCl would exhibit a much higher decomposition temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point and decomposition temperature of the thallium chlorides. The DSC thermogram for TlCl₃ would show an endothermic peak corresponding to its decomposition, providing quantitative data on the enthalpy of decomposition.

Raman Spectroscopy: Raman spectroscopy can be used to probe the vibrational modes of the Tl-Cl bonds in both TlCl and TlCl₃.[1] The differences in the Raman spectra, such as the number and frequency of the vibrational bands, can provide information about the bonding and structure of the two compounds in the solid state and in solution.

The following workflow illustrates the experimental approach to comparing the stability of TlCl and TlCl₃.

Implications for Research and Drug Development

The pronounced difference in stability between Tl(I) and Tl(III) chlorides has significant implications in various scientific fields. In synthetic chemistry, the choice of thallium precursor is critical. TlCl, being more stable and less oxidizing, is often the preferred starting material for the synthesis of other thallium(I) compounds. Conversely, the high reactivity and oxidizing nature of TlCl₃ can be harnessed in specific organic transformations, although its instability requires careful handling and reaction control.

For drug development professionals, understanding the facile reduction of Tl(III) to Tl(I) is crucial. If thallium-containing compounds are ever considered for therapeutic applications, the in vivo stability and the potential for redox cycling between the +3 and +1 states would be a major concern due to the high toxicity of thallium ions. The inert pair effect dictates that the Tl⁺ ion will be the more prevalent and stable species under physiological conditions, and any toxicological assessment must primarily focus on the behavior of this ion.

Conclusion

The inert pair effect is a dominant factor governing the chemistry of thallium, leading to the significantly greater stability of thallium(I) chloride over this compound. This is quantitatively supported by thermodynamic data, particularly the standard reduction potentials, and is reflected in the structural differences between the two compounds. The experimental synthesis and analysis of these chlorides underscore the inherent instability of the +3 oxidation state for thallium. A thorough understanding of this fundamental principle is essential for researchers and professionals working with thallium compounds, ensuring safe handling and predictable outcomes in their applications.

References

- 1. The vibrational spectra of the halides, complex halides and mixed halides of thallium(III). Part I. The vibrational spectra of TlBr3, TlBr4, TlCl63– and TlCl4– - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. (PDF) The Enthalpy and Entropy of Formation of Thallium(I) [research.amanote.com]

- 3. brainly.com [brainly.com]

- 4. Striking stability of a mixed-valence thallium(III)-thallium(I) complex in some solvents (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thallium(I) chloride - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

The Silent Threat: A Technical Guide to the Toxicology of Thallium Compounds for Laboratory Researchers

For Researchers, Scientists, and Drug Development Professionals

Thallium and its compounds, often colorless, odorless, and tasteless, present a significant and insidious hazard within the laboratory setting.[1] Historically used as a rodenticide and even in medicine, its extreme toxicity and non-selective nature have led to severe restrictions on its use.[1][2] For researchers, understanding the toxicology of thallium is not merely an academic exercise but a critical component of laboratory safety and experimental integrity. This guide provides an in-depth technical overview of the toxicology of thallium compounds, with a focus on the data, experimental protocols, and molecular mechanisms relevant to a laboratory research audience.

Physicochemical Properties and Toxicokinetics

Thallium (Tl) is a soft, malleable heavy metal that exists in two primary oxidation states: thallous (Tl⁺) and thallic (Tl³⁺).[3] The monovalent Tl⁺ cation is more stable and bears a striking resemblance to the potassium ion (K⁺) in terms of ionic radius and charge, a feature that is central to its mechanism of toxicity.[1][4] Common thallium compounds found in laboratory settings include thallium sulfate (Tl₂SO₄), thallium acetate (TlCH₃COO), and thallium nitrate (TlNO₃), many of which are water-soluble.[5]

Toxicokinetics: The Journey of Thallium in the Body

The absorption, distribution, metabolism, and excretion (ADME) of a toxicant are fundamental to understanding its effects.

-

Absorption: Thallium is readily and almost completely absorbed through the gastrointestinal tract following oral exposure.[5] Dermal and inhalation routes also provide effective absorption pathways, a critical consideration for laboratory handling.[6]

-

Distribution: Once absorbed, thallium is rapidly distributed throughout the body via the bloodstream.[5] It accumulates in various tissues, with the highest concentrations typically found in the kidneys.[5] Thallium's similarity to potassium allows it to be transported into cells via K⁺ channels and transporters, leading to widespread intracellular distribution.[4]

-

Metabolism: As an element, thallium is not metabolized by the body.[5]

-

Excretion: Elimination of thallium is a slow process, primarily occurring through renal excretion into the urine and fecal excretion.[5] The biological half-life in humans is estimated to be as long as 21.7 days, contributing to its cumulative toxicity.[5]

Quantitative Toxicological Data

A quantitative understanding of a substance's toxicity is paramount for risk assessment in a laboratory environment. The following tables summarize key toxicological data for thallium compounds.

Table 1: Acute Lethal Dose (LD50) of Thallium Compounds in Animal Models

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |

| Thallium Sulfate (Tl₂SO₄) | Rat | Oral | 16 |

| Thallium Sulfate (Tl₂SO₄) | Mouse | Oral | 23.5 |

| Thallium Acetate (TlCH₃COO) | Rat | Oral | 41.3 |

| Thallium Acetate (TlCH₃COO) | Mouse | Oral | 35 |

| Thallium Carbonate (Tl₂CO₃) | Mouse | Oral | 21 |

| Thallium Chloride (TlCl) | Mouse | Oral | 24 |

Data sourced from NIOSH reports and toxicological databases.[7]

Table 2: Occupational Exposure Limits for Soluble Thallium Compounds

| Regulatory Body | Exposure Limit (TWA for an 8-hour workday) | Notation |

| OSHA (Occupational Safety and Health Administration) | 0.1 mg/m³ | Skin |

| NIOSH (National Institute for Occupational Safety and Health) | 0.1 mg/m³ | Skin |

| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.1 mg/m³ | Skin |

TWA: Time-Weighted Average. The "Skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route, including mucous membranes and eyes, either by contact with vapors or by direct skin contact with the substance.[7]

Mechanisms of Thallium Toxicity

The toxicity of thallium is multifaceted, stemming from its ability to interfere with fundamental cellular processes. The primary mechanisms are detailed below.

Potassium Mimicry and Disruption of Ion Homeostasis

The cornerstone of thallium's toxicity is its ability to mimic the potassium ion (K⁺). Due to their similar ionic radii and charge, thallium ions can usurp the role of potassium in various physiological processes, including:

-

Enzyme Activation: Thallium can substitute for potassium as a cofactor for several enzymes, often with higher affinity, leading to their inhibition. A prime example is the Na⁺/K⁺-ATPase pump, crucial for maintaining cellular membrane potential.[8] Thallium's binding inhibits the pump's activity, disrupting ion gradients essential for nerve impulse transmission and cellular transport.[4]

-

Ribosome Function: Thallium interferes with protein synthesis by affecting ribosome stability.[3] Specifically, it has been shown to impair the biogenesis of the 60S ribosomal subunit, leading to a reduction in functional ribosomes and a subsequent decrease in protein synthesis.[9]

Interaction with Sulfhydryl Groups

Thallium has a high affinity for sulfhydryl (-SH) groups present in amino acids like cysteine.[4] This interaction can lead to:

-

Enzyme Inhibition: Many enzymes rely on sulfhydryl groups for their catalytic activity and structural integrity. Thallium binding can inactivate these enzymes, disrupting critical metabolic pathways.

-

Disruption of Protein Structure: The formation of disulfide bonds is vital for the tertiary and quaternary structure of many proteins. Thallium's interaction with sulfhydryl groups can interfere with this process.

Induction of Oxidative Stress and Mitochondrial Dysfunction

Thallium exposure leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.[4] This is characterized by:

-

Mitochondrial Damage: Mitochondria are primary targets of thallium-induced oxidative stress. Thallium can disrupt the electron transport chain, leading to increased ROS production and a decrease in ATP synthesis.[4] This energy deficit has profound consequences for cellular function.

-

Apoptosis: The combination of mitochondrial dysfunction and oxidative stress can trigger the intrinsic pathway of apoptosis, or programmed cell death.[3][4]

Key Signaling Pathways Affected by Thallium

The following diagrams, generated using the DOT language, illustrate the key signaling pathways disrupted by thallium toxicity.

Thallium-Induced Intrinsic Apoptosis

Thallium and the Keap1-Nrf2 Oxidative Stress Response Pathway

Thallium's Interference with Cellular Energy Metabolism and Protein Synthesis

Experimental Protocols for Studying Thallium Toxicity

For researchers investigating the effects of thallium, standardized and reproducible experimental protocols are essential.

In Vivo Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 423)

This protocol provides a general framework for assessing the acute oral toxicity of a thallium compound.

Objective: To determine the acute oral toxicity (and estimate the LD50) of a thallium compound.

Animal Model: Young adult, healthy rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often slightly more sensitive.

Procedure:

-

Acclimatization: House the animals in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.[2]

-

Fasting: Fast the animals overnight (withholding food but not water) before administration of the test substance.[10]

-

Dose Preparation: Prepare the thallium compound in a suitable vehicle (e.g., deionized water for soluble salts). The concentration should be calculated to deliver the desired dose in a volume that is appropriate for the animal's body weight (typically not exceeding 1-2 mL/100g body weight).[2]

-

Administration: Administer the prepared dose to each animal via oral gavage.[7]

-

Observation:

-

Observe the animals closely for the first few hours post-dosing and then periodically for at least 14 days.[10]

-

Record clinical signs of toxicity, such as changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and any behavioral changes.[10]

-

Record body weight shortly before dosing and at regular intervals throughout the study.[7]

-

Note any mortalities.

-

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to identify any pathological changes in organs and tissues.[10]

Experimental Workflow Diagram:

Determination of Thallium in Urine by Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

This method is suitable for the quantitative determination of thallium in biological samples like urine.

Principle: Thallium is determined by atomic absorption spectrometry using a graphite furnace to atomize the sample. The absorbance of light by the ground-state thallium atoms is proportional to the concentration of thallium in the sample.[11]

Procedure:

-

Sample Preparation: Urine samples can often be analyzed after simple dilution with deionized water. A matrix modifier, such as a solution of ammonium nitrate and ammonium molybdate, may be added to reduce background interference.[5][11]

-

Instrument Calibration: Prepare a series of thallium standards of known concentrations. Use these standards to generate a calibration curve by plotting absorbance versus concentration.

-

Graphite Furnace Program:

-

Drying Step: Inject a small volume (e.g., 20-30 µL) of the prepared sample or standard into the graphite tube. Heat at a low temperature (e.g., 110-125°C) to evaporate the solvent.[11]

-

Charring (Pyrolysis) Step: Increase the temperature (e.g., 400-550°C) to remove the majority of the sample matrix without losing the analyte.[11]

-

Atomization Step: Rapidly heat the graphite tube to a high temperature (e.g., 2400-2500°C) to atomize the thallium.[11]

-

Clean-out Step: Heat to a higher temperature to remove any remaining residue from the graphite tube.

-

-

Analysis:

-

Analyze the prepared samples and standards using the optimized graphite furnace program.

-

Record the peak height or peak area of the absorbance signal.

-

-

Quantification: Determine the concentration of thallium in the samples by comparing their absorbance signals to the calibration curve. The method of standard additions may be used to compensate for matrix effects.[11]

Experimental Workflow Diagram:

Safe Handling, Decontamination, and Waste Disposal

Given the high toxicity of thallium compounds, strict adherence to safety protocols is mandatory.

Safe Handling:

-

Always handle thallium compounds in a designated area, preferably within a fume hood, to prevent inhalation of dust or fumes.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid skin contact. Thallium and its soluble compounds can be absorbed through the skin.[6]

-

Do not eat, drink, or smoke in areas where thallium compounds are handled.

-

Wash hands thoroughly after handling thallium compounds, even if gloves were worn.

Decontamination and Spill Cleanup:

-

In case of a small spill of a solid thallium compound, carefully dampen the material with water to avoid generating dust and then gently scoop it into a labeled hazardous waste container.

-

For liquid spills, use an inert absorbent material to contain and absorb the spill.

-

The spill area should be decontaminated with soap and water.

-

All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal:

-

All thallium-containing waste, including contaminated labware, PPE, and cleanup materials, must be collected in clearly labeled, sealed containers.

-

Dispose of thallium waste through your institution's hazardous waste management program. Do not dispose of thallium compounds in the regular trash or down the drain.

Conclusion

Thallium compounds pose a significant health risk to laboratory researchers due to their high toxicity and insidious nature. A thorough understanding of their toxicokinetics, mechanisms of action, and the specific cellular pathways they disrupt is crucial for both ensuring laboratory safety and for the design and interpretation of toxicological studies. By adhering to strict safety protocols, utilizing appropriate experimental designs, and being aware of the molecular underpinnings of thallium toxicity, researchers can mitigate the risks associated with these hazardous materials and continue to conduct valuable scientific inquiry.

References

- 1. Effects of thallium (I) on the structure and functions of mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Thallium-induced DNA damage, genetic, and epigenetic alterations [frontiersin.org]

- 4. Thallium-induced DNA damage, genetic, and epigenetic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of thallium in urine with Zeeman effect graphite furnace atomic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. Dissociation of mitochondrial and ribosomal biogenesis during thallium administration in rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. nemi.gov [nemi.gov]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Thallium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for Thallium(III) chloride, a compound requiring careful handling due to its high toxicity. The following sections detail its properties, hazards, and the necessary precautions for its use in a laboratory setting.

Chemical Identification

This compound, also known as thallic chloride, is a highly toxic inorganic compound. It is crucial to distinguish it from the less oxidized Thallium(I) chloride.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Thallium trichloride, Thallic chloride[1] |

| CAS Number | 13453-33-3 (for hydrate)[2][3][4] |

| Molecular Formula | TlCl₃ |

| Molecular Weight | 310.74 g/mol [5] |

Hazard Identification

This compound is classified as a highly hazardous substance with acute toxicity, and it also poses a significant environmental threat.

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[3][5] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[3][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2][6] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects[3] |

Signal Word: Danger[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Appearance | White crystalline solid[7] |

| Odor | Odorless[7] |

| Melting Point | 37 °C (decomposes) |

| Boiling Point | Not applicable (decomposes) |

| Solubility in Water | Soluble[1] |

| Density | 3.00 g/cm³[1] |

Toxicological Information

Thallium and its compounds are notoriously toxic. Exposure can occur through inhalation, ingestion, or skin contact and can have severe, long-lasting effects.

| Toxicity Data | Value |

| Acute Oral Toxicity | LD50: 24 mg/kg (oral, rat)[8] |

| Routes of Exposure | Inhalation, Ingestion, Skin contact, Eye contact |

| Symptoms of Acute Exposure | Peripheral neuropathy, hair loss (alopecia), fever, abdominal pain, nausea, vomiting, lethargy, speech disorders, tremors, convulsions, pulmonary edema, and potentially death.[7] |

| Symptoms of Chronic Exposure | Alopecia, salivation, a blue line on the gums, and damage to the gastrointestinal and endocrine systems, as well as the kidneys.[7] |

| Target Organs | Nervous system, skin, cardiovascular system, kidneys, liver, and brain.[7][8] |

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed procedures are critical for minimizing the risks associated with this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Local exhaust ventilation is necessary to maintain exposure below permissible limits.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

-

Hand Protection: Use of nitrile or neoprene gloves is recommended.[9]

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with appropriate particulate filters must be worn.[7][10]

First Aid Measures:

-

Inhalation: Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][7]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][7] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2][7] Rinse the mouth with water and seek immediate medical attention.[2][11]

Visualized Workflows

The following diagrams illustrate critical safety workflows for handling this compound.

Caption: Workflow for handling a this compound spill.

Caption: Personal Protective Equipment (PPE) for this compound.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][12]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[10]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

This guide is intended to provide a comprehensive overview of the safety considerations for this compound. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. americanelements.com [americanelements.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. Thallium chloride (TlCl3) | Cl3Tl | CID 83482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Thallium Chloride - ESPI Metals [espimetals.com]

- 8. crystran.com [crystran.com]

- 9. chemsupply.com.au [chemsupply.com.au]

- 10. thallium (iii) chloride | CAS#:13453-33-3 | Chemsrc [chemsrc.com]

- 11. chikamochi.co.jp [chikamochi.co.jp]

- 12. fishersci.com [fishersci.com]

The Solubility of Thallium(III) Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Thallium(III) chloride (TlCl₃) in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on compiling and interpreting the available qualitative information. It explores the behavior of TlCl₃ in coordinating and non-coordinating organic solvents, detailing the formation of complex species in solution. Furthermore, this guide furnishes a detailed, generalized experimental protocol for determining the solubility of an inorganic salt like this compound in organic media, addressing the current gap in available methodologies. Visual aids in the form of logical diagrams are provided to illustrate experimental workflows and chemical speciation in solution.

Introduction

This compound is a significant compound in chemical synthesis, catalysis, and as a precursor for various thallium-containing materials. Its interaction with organic solvents is critical for its application in these fields, dictating reaction kinetics, product formation, and the feasibility of homogeneous reaction systems. Understanding the solubility of TlCl₃ is therefore of paramount importance for researchers and professionals in chemistry and drug development. This guide aims to consolidate the existing knowledge on the solubility of this compound in organic solvents and to provide a practical framework for its experimental determination.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Remarks & Citations |

| Alcohols | Methanol, Ethanol | Readily Soluble | This compound is reported to be readily soluble in alcohols.[1][2] Methanol has been used as a solvent for the synthesis of TlCl₃ complexes. |

| Ethers | Diethyl Ether | Readily Soluble | TlCl₃ is readily soluble in diethyl ether and can be extracted from aqueous HCl solutions using ether.[1][2] |

| Nitriles | Acetonitrile (CH₃CN) | Soluble | TlCl₃ dissolves in acetonitrile to form solutions where it exists as at least two different species. Crystalline solvates of the form TlCl₃(CH₃CN)₂ can be isolated, indicating strong interaction.[3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | TlCl₃ is soluble in DMSO, forming several complex species in solution, including [TlCl₄]⁻, TlCl₃(solvated), and [TlCl₂]⁺. Crystalline solvates with DMSO are also known.[3] |

| Halogenated Hydrocarbons | Dichloromethane (CH₂Cl₂) | Likely Soluble (in presence of ligands) | While direct solubility data is unavailable, related Thallium(III) salts have been used in dichloromethane for reactions, suggesting potential solubility, possibly enhanced by the presence of other reactants. |

Speciation in Coordinating Solvents

In coordinating solvents such as acetonitrile and dimethyl sulfoxide, this compound does not simply dissolve as a neutral TlCl₃ molecule. Instead, it undergoes complex chemical transformations, forming various solvated and anionic or cationic species.

-

In Acetonitrile: UV-Vis and ²⁰⁵Tl NMR spectroscopic studies have shown the presence of at least two this compound species in acetonitrile solution.[3] This suggests an equilibrium between different solvated forms or coordination complexes. Crystalline compounds with the formula TlCl₃(CH₃CN)₂ have been prepared from these solutions.[3]

-

In Dimethyl Sulfoxide (DMSO): The behavior of TlCl₃ in DMSO is even more complex. ²⁰⁵Tl NMR studies have identified three distinct species: the tetrachlorothallate(III) anion ([TlCl₄]⁻), neutral solvated TlCl₃, and the dichlorothallium(III) cation ([TlCl₂]⁺).[3] This indicates a dynamic equilibrium involving chloride ion transfer and solvent coordination. The isolation of crystalline trichlorobis(dimethylsulfoxide)thallium(III) further confirms the strong interaction with this solvent.[3]

The following diagram illustrates the logical relationship of the speciation of this compound upon dissolution in a coordinating solvent like DMSO.

Caption: Speciation of TlCl₃ in a coordinating solvent.

Experimental Protocol for Solubility Determination

Given the absence of a standardized protocol for determining the solubility of this compound in organic solvents, the following general methodology, based on the isothermal equilibrium method, is proposed. This method is widely applicable for determining the solubility of a solid in a liquid.[4][5]

4.1. Principle

A supersaturated solution of this compound in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the dissolved TlCl₃ in the liquid phase is determined analytically.

4.2. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Thermostated filtration unit with inert filters (e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for thallium concentration determination (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS))

4.3. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[4][5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample through an inert filter (e.g., a 0.2 µm PTFE syringe filter) to remove any suspended solid particles. The filtration apparatus should also be maintained at the experimental temperature.

-

-

Sample Analysis:

-

Accurately weigh the filtered saturated solution.

-

Dilute the sample with an appropriate solvent (e.g., dilute nitric acid for ICP-MS analysis) to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of thallium in the diluted solution using a calibrated ICP-MS or AAS.

-

-

Calculation of Solubility:

-

From the determined thallium concentration, calculate the mass of this compound in the analyzed sample.

-

The solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

-

4.4. Safety Precautions

Thallium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All waste containing thallium must be disposed of according to institutional and national safety regulations.

The following diagram outlines the general experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Vibrational Spectroscopy of Thallium(III) Chloride Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of Thallium(III) chloride adducts, offering insights into their synthesis, characterization, and structural analysis through infrared (IR) and Raman spectroscopy. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development who are interested in the coordination chemistry and structural elucidation of thallium compounds.

Introduction

This compound (TlCl3) is a Lewis acid that readily forms adducts with a variety of Lewis bases (ligands), particularly those containing nitrogen and oxygen donor atoms. The study of these adducts is crucial for understanding the fundamental coordination chemistry of thallium and for exploring their potential applications in catalysis, materials synthesis, and as intermediates in organic synthesis. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive probe into the molecular structure and bonding of these adducts. By analyzing the vibrational frequencies of the Tl-Cl bonds and the coordinated ligands, it is possible to deduce information about the coordination geometry, bond strengths, and the effects of ligand coordination on the overall molecular structure.

This guide will detail the experimental protocols for the synthesis and spectroscopic analysis of representative this compound adducts and present a comparative analysis of their vibrational spectra.

Experimental Protocols

The synthesis and spectroscopic analysis of this compound adducts require careful handling due to the toxicity of thallium compounds and their sensitivity to moisture. All manipulations should be carried out in a well-ventilated fume hood or glovebox.

Synthesis of this compound Adducts

2.1.1. Synthesis of Trichlorobis(dimethylsulfoxide)thallium(III), [TlCl3(DMSO)2]

This procedure is adapted from the work of Asadi et al.

-

Materials: Thallium(I) chloride (TlCl), Acetonitrile (CH3CN, anhydrous), Chlorine gas (Cl2), Dimethylsulfoxide (DMSO, anhydrous).

-

Procedure:

-

A suspension of Thallium(I) chloride in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Chlorine gas is bubbled through the suspension with constant stirring. The reaction is monitored until the white TlCl has been completely converted to the soluble TlCl3, indicated by the formation of a clear solution.

-

The resulting solution of this compound in acetonitrile is then evaporated to dryness under reduced pressure to yield solid TlCl3(CH3CN)x.

-